Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)-
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Overview
Description
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- is a chemical compound with the molecular formula C9H17ClO3 It is a derivative of octanoic acid, featuring a chlorine atom and a hydroxyl group on the carbon chain, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- typically involves the enantioselective reduction of 8-chloro-6-hydroxyoctanoic acid, followed by esterification. The reduction process can be carried out using specific catalysts and reducing agents under controlled conditions to ensure the desired stereochemistry is achieved . The esterification step involves reacting the reduced product with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 8-chloro-6-oxooctanoic acid or 8-chloro-6-hydroxy-7-octanone.
Reduction: Formation of 8-chloro-6-hydroxy-octanol.
Substitution: Formation of compounds like 8-azido-6-hydroxy-octanoic acid methyl ester.
Scientific Research Applications
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Octanoic acid, 8-chloro-6-hydroxy-: Lacks the ester functional group.
Octanoic acid, 6-hydroxy-, methyl ester: Lacks the chlorine atom.
Uniqueness
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- is unique due to the presence of both chlorine and hydroxyl groups on the carbon chain, along with the methyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
188412-13-7 |
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Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
methyl (6S)-8-chloro-6-hydroxyoctanoate |
InChI |
InChI=1S/C9H17ClO3/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,11H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
MJGRFAJZJNWXBR-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)CCCC[C@@H](CCCl)O |
Canonical SMILES |
COC(=O)CCCCC(CCCl)O |
Origin of Product |
United States |
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